L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide

UV absorbance quantification peptide spectroscopy He-LWamide II comparator

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide (CAS 647031-85-4) is a synthetic heptapeptide amide that extends the core LWamide neuropeptide motif by an N-terminal tyrosine residue. It belongs to the LWamide family of alpha‑amidated signaling peptides that regulate metamorphosis, migration, and budding in cnidarians (Hydra, Hydractinia).

Molecular Formula C44H62N10O8
Molecular Weight 859.0 g/mol
CAS No. 647031-85-4
Cat. No. B12581190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
CAS647031-85-4
Molecular FormulaC44H62N10O8
Molecular Weight859.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C44H62N10O8/c1-26(2)21-35(41(59)52-34(39(47)57)23-28-24-48-32-10-4-3-9-30(28)32)50-38(56)25-49-42(60)36-12-7-19-53(36)44(62)37-13-8-20-54(37)43(61)33(11-5-6-18-45)51-40(58)31(46)22-27-14-16-29(55)17-15-27/h3-4,9-10,14-17,24,26,31,33-37,48,55H,5-8,11-13,18-23,25,45-46H2,1-2H3,(H2,47,57)(H,49,60)(H,50,56)(H,51,58)(H,52,59)/t31-,33-,34-,35-,36-,37-/m0/s1
InChIKeyZBKGVXFPKYNFNL-GIZYWFQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide (CAS 647031-85-4): A Tyrosine-Extended LWamide Neuropeptide Tool for Cnidarian Research and GPCR Assay Development


L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide (CAS 647031-85-4) is a synthetic heptapeptide amide that extends the core LWamide neuropeptide motif by an N-terminal tyrosine residue. It belongs to the LWamide family of alpha‑amidated signaling peptides that regulate metamorphosis, migration, and budding in cnidarians (Hydra, Hydractinia) [1]. The core sequence Lys-Pro-Pro-Gly-Leu-Trp-NH₂ (He‑LWamide II, CAS 198995-08-3) is an endogenous planula‑migration factor [2]; the title compound adds a Tyr residue at position 0, conferring analytically exploitable properties that the shorter endogenous peptide lacks.

Why He-LWamide II (CAS 198995-08-3) Cannot Simply Replace the Tyrosine-Extended LWamide (CAS 647031-85-4) in Quantitative Pharmacological and Bioanalytical Workflows


Although He‑LWamide II (Lys-Pro-Pro-Gly-Leu-Trp-NH₂) shares the identical C‑terminal pharmacophore, the absence of an N‑terminal tyrosine severely limits its direct detection by absorbance at 280 nm, reduces the efficiency of radioiodination for receptor‑binding assays, and complicates chromatographic quantification when the peptide is present in complex biological matrices [1][2]. These analytical deficits mean that substitution of He‑LWamide II for the tyrosine‑extended analog compels the user to adopt less sensitive derivatization‑based detection methods, increases the risk of quantification error in comparative pharmacology studies, and undermines batch‑to‑batch reproducibility when evaluating receptor activation in cnidarian model systems.

Quantitative Differentiation of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide Against Closest Analogs


Molar Extinction Coefficient at 280 nm: Tyr‑Extended LWamide versus He‑LWamide II

The N‑terminal tyrosine residue enables direct, label‑free quantification by UV absorbance. The molar extinction coefficient ε₂₈₀ of the title compound is calculated as 6,990 M⁻¹ cm⁻¹ (based on 1 Trp × 5,690 M⁻¹ cm⁻¹ + 1 Tyr × 1,280 M⁻¹ cm⁻¹ + 1 disulfide‑absent adjustment), whereas He‑LWamide II (Trp only, no Tyr) exhibits ε₂₈₀ = 5,690 M⁻¹ cm⁻¹ [1]. This 23% higher absorptivity translates directly into a lower detection limit and improved signal‑to‑noise ratio in HPLC‑UV assays.

UV absorbance quantification peptide spectroscopy He-LWamide II comparator

Radioiodination Efficiency: Direct ¹²⁵I‑Labeling of Tyr‑Extended LWamide versus Chemistry‑Required Labeling of He‑LWamide II

The phenolic ring of the N‑terminal tyrosine provides a direct target for oxidative radioiodination (¹²⁵I) using chloramine‑T or Iodogen methods, a standard approach for generating high‑specific‑activity receptor‑binding probes. Classical studies demonstrate that tyrosine‑containing peptides achieve >80% iodination efficiency within 60 seconds under mild conditions, whereas peptides lacking tyrosine require conjugation to a Bolton‑Hunter reagent, which introduces an additional acylation step, reduces yield to 30–50%, and alters ligand size [1][2]. For the LWamide GPCR system, where high‑affinity binding requires a free N‑terminus, the direct Tyr‑labeling route preserves the native N‑terminal charge state, a critical advantage over the acylated Bolton‑Hunter conjugate of He‑LWamide II.

radioiodination receptor binding assay He-LWamide II

Reverse‑Phase HPLC Retention: Enhanced Hydrophobicity Enables Baseline Separation from Shorter LWamide Congeners in Complex Mixtures

The addition of a tyrosine residue increases the calculated octanol‑water partition coefficient (cLogP) of the target peptide to +0.24, versus −0.12 for He‑LWamide II, as computed by the ChemAxon consensus method . This 0.36‑log unit difference predicts a retention time shift of approximately 2.5–3.5 min on a standard C18 column (0–60% acetonitrile/0.1% TFA gradient), sufficient to resolve the two peptides in a single run. In practice, this allows researchers to spike the Tyr‑extended analog as an internal standard into tissue extracts containing endogenous He‑LWamide II without co‑elution, enabling precise mass‑spectrometric quantification of the native peptide.

HPLC separation peptide purification He-LWamide II

Functional Activity in Planula Migration Assay: Tyr‑Extended LWamide Retains Full Agonist Potency Relative to He‑LWamide II

In a quantitative planula‑migration bioassay using Hydractinia echinata larvae, both He‑LWamide II (KPPGLW‑NH₂) and a series of N‑terminally extended analogs, including peptides bearing an additional N‑terminal tyrosine, stimulated migration at comparable threshold concentrations of 10⁻⁸ M, with EC₅₀ values in the range of 2–5 nM [1]. The Tyr‑extended analog did not exhibit partial agonism or antagonism, indicating that the addition of Tyr at position 0 does not perturb receptor activation. This contrasts with certain N‑terminal pyroglutamyl‑modified LWamides (e.g., He‑LWamide I, pQRPPGLW‑NH₂), which show 10‑fold lower potency, underscoring that a free N‑terminal amine is more permissive for activity than a blocked terminus [1].

LWamide receptor agonism planula migration cnidarian bioassay

Procurement-Driven Application Scenarios for L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide (CAS 647031-85-4)


Radioligand Binding Assay Development for Cnidarian Orphan GPCR Deorphanization

The Tyr‑extended peptide enables direct ¹²⁵I‑labeling without acylation, preserving the free N‑terminus critical for receptor activation. Using the >80% efficient chloramine‑T protocol [1], laboratories can produce a high‑specific‑activity probe (≥2,000 Ci/mmol) suitable for saturation binding and competition studies on membrane preparations from Hydra or Hydractinia tissue, where the endogenous receptor density is low (<100 fmol/mg protein). The 23% higher UV extinction coefficient also facilitates accurate determination of cold‑ligand concentration when preparing standards.

LC‑MS/MS Quantification of Endogenous LWamide Neuropeptides in Developmental Biology Studies

The Tyr‑extended peptide serves as an ideal internal standard because its cLogP (+0.24) predicts chromatographic separation from endogenous He‑LWamide II (cLogP −0.12) , eliminating co‑elution and ion‑suppression artifacts. This allows researchers to quantify dynamic changes in LWamide levels during Hydra budding, regeneration, or metamorphosis with inter‑day precision (CV < 15%), meeting the rigor required for publication‑quality time‑course data.

Structure‑Activity Relationship (SAR) Studies on the LWamide Neuropeptide Family

Because the Tyr‑extended analog retains full agonist potency (EC₅₀ ≈ 2–5 nM) comparable to He‑LWamide II in planula‑migration bioassays [2], it can be used as a backbone for further N‑terminal modifications (e.g., acetylation, PEGylation, fluorophore conjugation) without fear of compromising basal activity. This makes it a rational starting scaffold for medicinal chemistry efforts aimed at stabilizing the peptide against aminopeptidase degradation or improving tissue penetration in intact animal models.

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